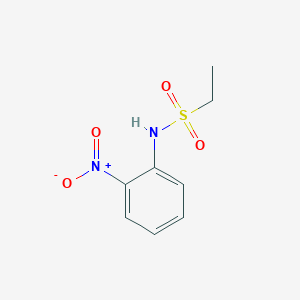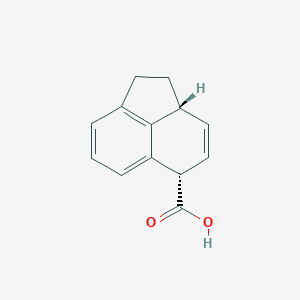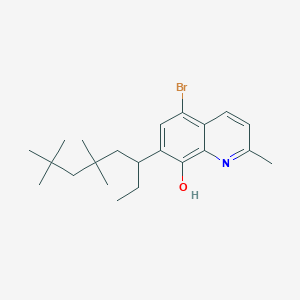![molecular formula C23H19N3 B14607862 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole CAS No. 57637-72-6](/img/structure/B14607862.png)
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 3-position with electrophiles like halogens or nitro groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole include other indole derivatives such as:
3-(1H-Indol-3-yl)-1H-indole: Lacks the pyridine moiety and has different biological activities.
3-(Pyridin-4-yl)-1H-indole: Similar structure but without the additional indole ring, leading to different chemical properties.
1-Methyl-3-(pyridin-4-yl)-1H-indole: Similar but lacks the second indole ring, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its combination of the indole and pyridine rings, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
57637-72-6 |
|---|---|
Molekularformel |
C23H19N3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
3-[1H-indol-3-yl(pyridin-4-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C23H19N3/c1-26-15-20(18-7-3-5-9-22(18)26)23(16-10-12-24-13-11-16)19-14-25-21-8-4-2-6-17(19)21/h2-15,23,25H,1H3 |
InChI-Schlüssel |
TZYFEDSBWZVEFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=NC=C3)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


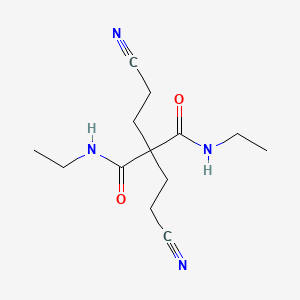
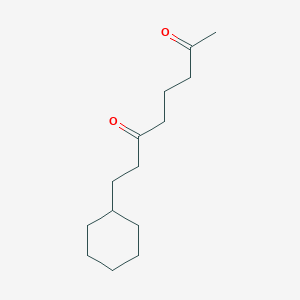
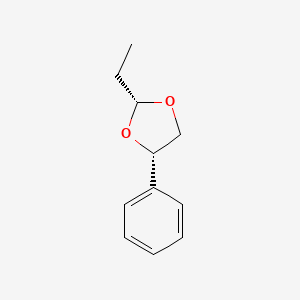
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
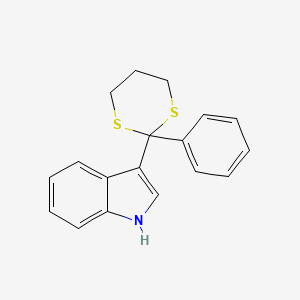
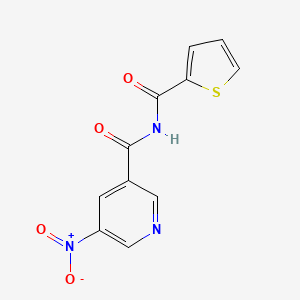

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
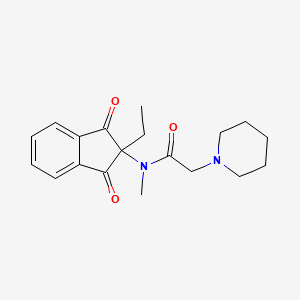
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

